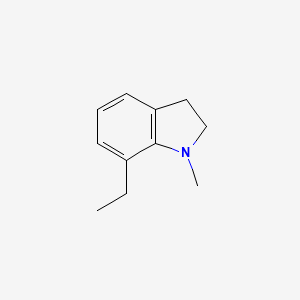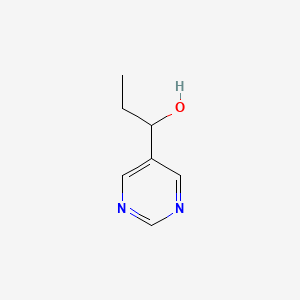
1-(Pyrimidin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-5-yl)propan-1-ol is an organic compound that features a pyrimidine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrimidine ring, a nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the alkylation of pyrimidine with a propanol derivative under controlled conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrimidin-5-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a pyrimidinyl ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
1-(Pyrimidin-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Pyrimidin-2-yl)propan-1-amine
- 2-(Pyridin-2-yl)propan-1-ol
- 3-(Pyrimidin-4-yl)propan-1-ol
Uniqueness
1-(Pyrimidin-5-yl)propan-1-ol is unique due to the position of the pyrimidine ring and the presence of the hydroxyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-2-7(10)6-3-8-5-9-4-6/h3-5,7,10H,2H2,1H3 |
Clave InChI |
RMFNEVRMNHXBPP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=CN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


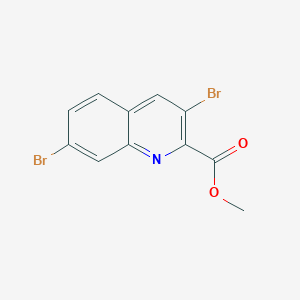
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)


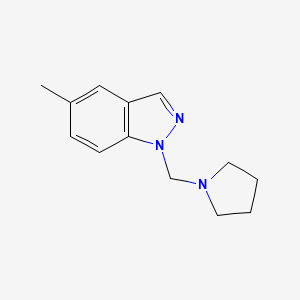


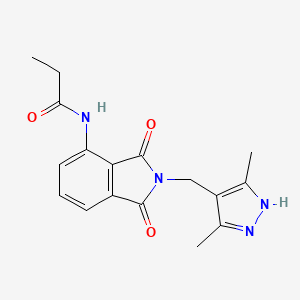
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)

